Sulfuric acid, ethyl methyl ester

説明

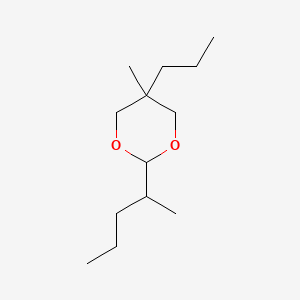

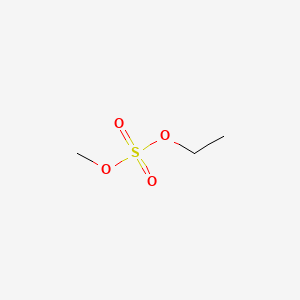

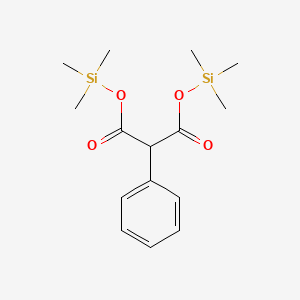

Sulfuric acid, ethyl methyl ester, also known as ethyl methyl sulfate , is a chemical compound with the molecular formula C₃H₈O₅S . It is an ester formed by the reaction of sulfuric acid (H₂SO₄) with ethyl alcohol (ethanol) and methyl alcohol (methanol) . This colorless liquid has a pungent odor and is commonly used in organic synthesis and industrial processes .

科学的研究の応用

Alpha-Sulfonation of Alkyl Esters

Smith and Stirton (1967) explored the alpha-sulfonation of alkyl esters, including methyl and ethyl esters of palmitic or stearic acid. They used liquid sulfur trioxide for direct sulfonation, achieving yields of esters RCH-(SO3Na)CO2R. This process is significant for chemical synthesis and industrial applications (Smith & Stirton, 1967).

Rapid Low-Temperature Method for Fatty Acid Methyl Esters

McGinnis and Dugan (1965) developed a rapid method for preparing methyl esters of fatty acids using a sulfuric acid complex. This method is noteworthy for its speed and completeness, without altering the fatty acids, making it valuable for chromatographic analysis of fats (McGinnis & Dugan, 1965).

Sulfamic Acid in Esterification

D’Oca et al. (2012) used sulfamic acid for synthesizing fatty acid methyl and ethyl esters. This study highlights the efficiency of this method in producing high yields of fatty acid alkyl esters, demonstrating its potential in green chemistry (D’Oca et al., 2012).

Free Fatty Acids and Ethyl Esters in Musts and Wines

Gallart et al. (1997) developed a method for analyzing free fatty acids and their ethyl esters in musts and wines. This research provides insights into the influence of these compounds on the flavor and foam properties of wine, using sulfuric acid as a derivative reagent (Gallart et al., 1997).

Sulfuric Acid as a Catalyst in Chemical Synthesis

Tayebi et al. (2011) employed sulfuric acid esters as a catalyst for condensation reactions, demonstrating their utility in organic synthesis. This study contributes to the understanding of sulfuric acid esters in catalysis, showing high yields and recyclability (Tayebi et al., 2011).

Sulfonic Acid Esters in Pharmaceutical Analysis

Colón and Richoll (2005) optimized a method for extracting and determining sulfonic acid esters in pharmaceutical ingredients. Their work provides a reliable analytical procedure for quantifying these compounds, offering an alternative to traditional extraction methods (Colón & Richoll, 2005).

Hydrodeoxygenation of Aliphatic Esters

Ryymin et al. (2009) investigated the hydrodeoxygenation of aliphatic esters, providing insight into the role of sulfur species in this process. This research is important for understanding the mechanisms of sulfur involvement in catalytic reactions (Ryymin et al., 2009).

将来の方向性

: Tintrop, L. K., Jochmann, M. A., Beesley, T., Küppers, M., Brunstermann, R., & Schmidt, T. C. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(18), 6473–6483. Link

特性

IUPAC Name |

ethyl methyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S/c1-3-7-8(4,5)6-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLNYGDWYRKFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231081 | |

| Record name | Sulfuric acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

814-40-4 | |

| Record name | Sulfuric acid, ethyl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonic acid, [(3-fluorophenyl)methyl]-](/img/structure/B3057415.png)